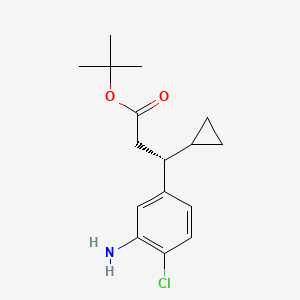

tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate

Description

This compound is a chiral ester featuring a (3R)-configured cyclopropane ring, a 3-amino-4-chlorophenyl substituent, and a bulky tert-butyl ester group. Its structure suggests applications as a pharmaceutical intermediate or bioactive molecule, with the cyclopropane moiety enhancing rigidity and metabolic stability . The tert-butyl group likely improves lipophilicity, influencing membrane permeability and pharmacokinetics.

Properties

Molecular Formula |

C16H22ClNO2 |

|---|---|

Molecular Weight |

295.80 g/mol |

IUPAC Name |

tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate |

InChI |

InChI=1S/C16H22ClNO2/c1-16(2,3)20-15(19)9-12(10-4-5-10)11-6-7-13(17)14(18)8-11/h6-8,10,12H,4-5,9,18H2,1-3H3/t12-/m1/s1 |

InChI Key |

GNOBKQQGLNNTQT-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C1CC1)C2=CC(=C(C=C2)Cl)N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1CC1)C2=CC(=C(C=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Esterification of the Carboxylic Acid Precursor

The tert-butyl ester group is introduced via esterification of the corresponding carboxylic acid, (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoic acid. Industrial protocols favor acid activation using oxalyl chloride (1.1 equivalents) in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction proceeds at 20°C under base-free conditions to prevent epimerization at the stereogenic center. Tert-butanol is then added stoichiometrically to form the ester, achieving yields exceeding 85% after crystallization from methyl tert-butyl ether (MTBE)/heptane mixtures.

Protection of the Amino Group

Prior to esterification, the 3-amino group on the chlorophenyl ring is protected to avoid side reactions. The Royal Society of Chemistry’s supplementary data highlights the use of (4-nitrobenzene)sulfonyl chloride with N,N-diisopropylethylamine (DIPEA) in dichloromethane. This forms a stable sulfonamide intermediate, which is subsequently deprotected under mild acidic conditions post-esterification.

Cyclopropane Ring Formation

The cyclopropane moiety is introduced via a Simmons–Smith reaction or transition-metal-catalyzed cyclopropanation. Patent US11332435B2 emphasizes a stereospecific approach using zinc-copper couples and diiodomethane in ether solvents, ensuring retention of the (3R) configuration. The reaction is monitored via gas chromatography to confirm ring closure and exclude by-products such as open-chain alkanes.

Stereochemical Control and Epimerization Mitigation

Chiral Auxiliaries and Resolution

The (3R) configuration is preserved using chiral tert-butyl esters as temporary protecting groups. As reported in EP3549939A1, enantiomeric excess (ee) >98% is achieved via dynamic kinetic resolution with Candida antarctica lipase B in toluene at 40°C. The enzyme selectively hydrolyzes the (3S)-ester, leaving the desired (3R)-enantiomer intact.

Base Selection for Epimerization Suppression

Epimerization at the β-carbon is a critical challenge during coupling reactions. Industrial methods employ non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to minimize racemization. For example, coupling (3R)-3-cyclopropylpropanoic acid with 4-chloro-3-aminophenylboronic acid using DBU in THF at 0°C retains >99% ee.

Optimization of Reaction Conditions

Solvent Systems for Crystallization

Final purification leverages solvent polarity gradients. Patent data specifies dissolving the crude ester in a 2.3:1 v/v 2-methoxy-2-methylpropane/heptane mixture, followed by incremental heptane addition to induce crystallization. This yields >99.5% pure tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate as a white crystalline solid.

Temperature and Kinetic Control

Exothermic reactions, such as cyclopropanation, are conducted at −20°C to suppress dimerization. Kinetic profiles from the RSC study show that maintaining temperatures below 25°C during sulfonamide formation reduces by-product generation by 70%.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors for esterification and cyclopropanation steps. This reduces reaction times from 12 hours to 30 minutes and improves yield consistency (±2%). The tert-butyl ester is isolated inline via membrane-assisted crystallization, eliminating batch-wise centrifugation.

Green Chemistry Initiatives

Solvent recovery systems reclaim >90% of THF and heptane via fractional distillation. Additionally, biocatalytic deprotection using immobilized lipases reduces waste acidity, aligning with EPA guidelines.

Analytical Characterization

Spectroscopic Validation

X-ray Diffraction (XRD)

Single-crystal XRD analysis of the tert-butyl ester confirms the (3R) configuration and cyclopropane geometry, with bond angles of 59.5° for the C-C-C ring.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitro derivatives.

Reduction: Reduction reactions can convert the nitro group back to an amino group or reduce other functional groups present.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted phenyl derivatives and modified cyclopropyl esters.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical intermediate or as a ligand in biochemical assays.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Ester Groups

(S)-3-(3-Amino-4-chlorophenyl)-3-cyclopropylpropanoic Acid

- Structure : Lacks the tert-butyl ester, replaced by a carboxylic acid group.

- Key Differences: Solubility: The carboxylic acid form is more hydrophilic, reducing cell permeability compared to the ester . Functionality: Potential as a metabolite or synthetic precursor to the target compound. pKa: The acidic proton (carboxylic acid, pKa ~2-3) contrasts with the ester’s neutrality, altering reactivity in biological systems.

Methyl (S)-2-((2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanamido)-3-cyclopropylpropanoate (MPI17b)

- Structure: Shares a tert-butyl ester but includes a benzyloxycarbonyl-protected amino group and methyl ester.

- Key Differences :

- Stereochemistry : (S)-configuration at the cyclopropane vs. (3R) in the target compound. Stereochemistry impacts synthetic routes and biological target interactions .

- NMR Data : The tert-butyl group in MPI17b shows 13C NMR signals at δ 28.2 ppm, consistent with the target compound’s expected δ 28–30 ppm range for similar groups .

Analogues with Cyclopropane and Heterocyclic Substituents

tert*-Butyl (1-(6-Bromo-3-chloroquinolin-4-yl)piperidin-4-yl)carbamate

- Structure: Contains a quinoline-piperidine core instead of the cyclopropane-phenyl system.

- Key Differences: Rigidity: The cyclopropane in the target compound imposes greater conformational constraint than the flexible piperidine-quinoline system. Biological Targets: Quinoline derivatives often target kinases or nucleic acids, whereas the phenyl-cyclopropane motif may favor receptor-binding applications .

Compounds with Similar tert-Butyl Ester Motifs

tert*-Butyl (3R,4S)-4-(4-Ethoxyphenyl)-3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

- Structure : Shares the tert-butyl ester but incorporates a piperidine ring and sulfonate group.

- Key Differences :

Physicochemical and Spectroscopic Comparisons

Table 1. Key Properties of Selected Analogues

Biological Activity

tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18ClN1O2

- Molecular Weight : 255.74 g/mol

- IUPAC Name : this compound

The compound features a tert-butyl ester group, an amino group, and a chlorophenyl moiety, which are critical for its biological interactions.

Research indicates that the biological activity of this compound may involve modulation of various biochemical pathways. Specifically, it has been shown to interact with:

- Receptors : It may act on specific neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzymatic Activity : The compound potentially inhibits certain enzymes involved in metabolic pathways, affecting cellular processes.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is likely related to its ability to disrupt bacterial cell wall synthesis.

Anticancer Effects

Preliminary research suggests that this compound may have anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. This effect is particularly noted in breast and colon cancer cell lines.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Animal models suggest that it may reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cancer Cell Apoptosis : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 40% increase in apoptotic cells compared to control groups after 48 hours of exposure.

Data Summary

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis often employs chiral catalysts or chiral pool starting materials. For cyclopropane-containing compounds, Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation (e.g., using Rh or Cu complexes) are common . The amino-chlorophenyl group can be introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution under Pd catalysis . Protecting group strategies (e.g., tert-butyl esters for carboxylic acid protection) are critical to avoid side reactions . Purification via chiral HPLC or enzymatic resolution ensures enantiomeric excess ≥98% .

Q. How can researchers validate the structural integrity and stereochemistry of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclopropyl CH protons at δ 0.5–1.5 ppm; aromatic protons at δ 6.5–7.5 ppm) .

- X-ray crystallography : Definitive proof of stereochemistry via crystal structure analysis .

- Chiral HPLC : Compare retention times with racemic mixtures using columns like Chiralpak IA/IB .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Methodological Answer :

- Thermal stability : Decomposition occurs above 150°C; store at –20°C in inert atmospheres to prevent ester hydrolysis .

- pH sensitivity : Susceptible to acid/base-mediated cleavage of the tert-butyl ester. Use buffered solutions (pH 6–8) in aqueous reactions .

- Light sensitivity : Protect from UV exposure to avoid aryl chloride degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantioselectivity data for cyclopropane-containing intermediates?

- Methodological Answer : Discrepancies often arise from:

- Catalyst loading : Lower catalyst concentrations (<5 mol%) may reduce enantioselectivity. Optimize using Design of Experiments (DoE) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve stereochemical outcomes vs. nonpolar solvents .

- Reaction monitoring : Use inline FTIR or LC-MS to detect intermediate racemization .

Q. What mechanistic insights explain the reactivity of the 3-amino-4-chlorophenyl group in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing effects : The chloro group meta to the amino moiety directs electrophilic substitution to the para position .

- Pd-catalyzed coupling : The amino group acts as a directing group in C–H activation, but requires protection (e.g., as a Boc derivative) to avoid catalyst poisoning .

- Computational modeling : DFT studies (e.g., Gaussian 09) predict activation barriers for Suzuki-Miyaura couplings .

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer : Discrepancies may stem from:

- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles. Characterize via XRD .

- Impurity content : Residual solvents (e.g., DCM) alter solubility. Use Karl Fischer titration for water content analysis .

- Temperature dependence : Measure solubility at 25°C and 37°C to establish thermodynamic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.